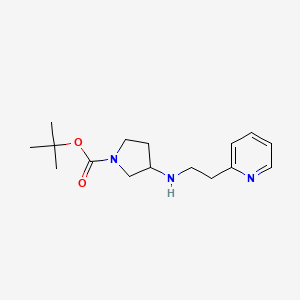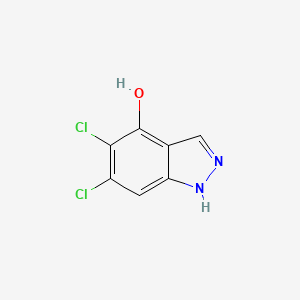
5,6-Dichloro-1H-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fused benzene and pyrazole ring system, with chlorine atoms at the 5 and 6 positions and a hydroxyl group at the 4 position.
Méthodes De Préparation
The synthesis of 5,6-Dichloro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dichloro-2-nitroaniline with hydrazine hydrate, followed by cyclization to form the indazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
5,6-Dichloro-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-1H-indazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
5,6-Dichloro-1H-indazol-4-ol can be compared with other indazole derivatives, such as:
1H-indazole: Lacks chlorine substituents and hydroxyl group, leading to different biological activities.
5-chloro-1H-indazole: Contains only one chlorine atom, resulting in distinct chemical properties.
4-hydroxy-1H-indazole: Similar hydroxyl group but lacks chlorine atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities. Continued research on this compound may lead to new therapeutic agents and innovative materials.
Propriétés
Formule moléculaire |
C7H4Cl2N2O |
|---|---|
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
5,6-dichloro-1H-indazol-4-ol |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-1-5-3(2-10-11-5)7(12)6(4)9/h1-2,12H,(H,10,11) |
Clé InChI |
PKCYMXUHGXJWFG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Cl)O)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
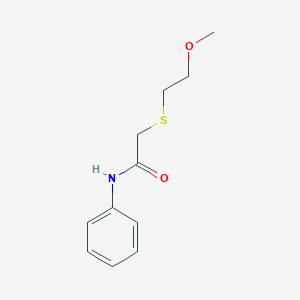
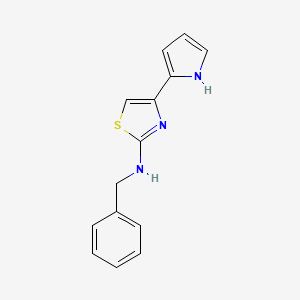
![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)
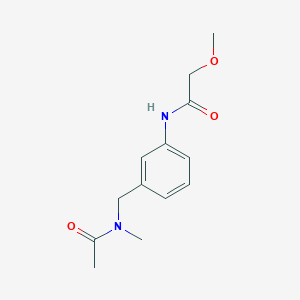
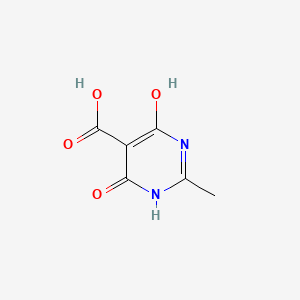
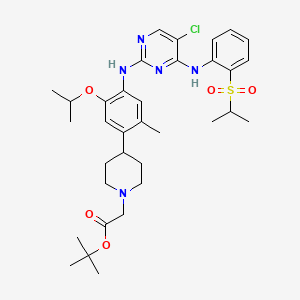
![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)
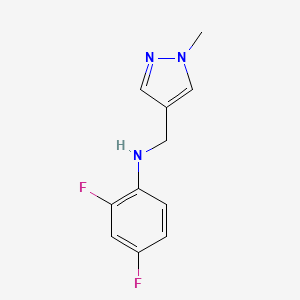
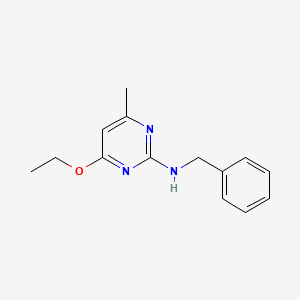
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
